molecular formula C18H16N2O2 B11410765 5-methyl-N-(2-methylphenyl)-3-phenyl-1,2-oxazole-4-carboxamide

5-methyl-N-(2-methylphenyl)-3-phenyl-1,2-oxazole-4-carboxamide

Cat. No.: B11410765
M. Wt: 292.3 g/mol
InChI Key: LPKXOPXPIBAIHN-UHFFFAOYSA-N
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Description

5-methyl-N-(2-methylphenyl)-3-phenyl-1,2-oxazole-4-carboxamide is a synthetic organic compound belonging to the oxazole family. This compound is characterized by its unique structure, which includes a 1,2-oxazole ring substituted with methyl, phenyl, and carboxamide groups. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(2-methylphenyl)-3-phenyl-1,2-oxazole-4-carboxamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an α-haloketone and a nitrile. For instance, 2-bromoacetophenone can react with benzonitrile in the presence of a base such as sodium hydride to form 3-phenyl-1,2-oxazole.

    Substitution Reactions: The methyl and carboxamide groups are introduced through substitution reactions. For example, the oxazole ring can be methylated using methyl iodide and a strong base like potassium tert-butoxide.

    Amidation: The final step involves the introduction of the carboxamide group. This can be achieved by reacting the methylated oxazole with 2-methylphenylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions can target the oxazole ring or the carboxamide group, potentially yielding amines or alcohols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols, can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

5-methyl-N-(2-methylphenyl)-3-phenyl-1,2-oxazole-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Biological Studies: The compound is used in studies exploring its interactions with biological targets such as enzymes and receptors.

    Chemical Synthesis: It serves as a building block in the synthesis of more complex molecules, aiding in the development of new chemical entities.

    Industrial Applications: Its derivatives are explored for use in materials science, including the development of polymers and advanced materials.

Mechanism of Action

The mechanism by which 5-methyl-N-(2-methylphenyl)-3-phenyl-1,2-oxazole-4-carboxamide exerts its effects involves interactions with specific molecular targets. These may include:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby modulating biochemical pathways.

    Receptor Binding: It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

    DNA Intercalation: The compound can intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    5-methyl-N-(2-methylphenyl)-3-phenyl-1,2-oxazole-4-carboxamide: shares structural similarities with other oxazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

5-methyl-N-(2-methylphenyl)-3-phenyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C18H16N2O2/c1-12-8-6-7-11-15(12)19-18(21)16-13(2)22-20-17(16)14-9-4-3-5-10-14/h3-11H,1-2H3,(H,19,21)

InChI Key

LPKXOPXPIBAIHN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(ON=C2C3=CC=CC=C3)C

Origin of Product

United States

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